Morellic acid

Description

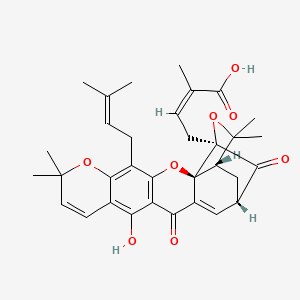

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVMVPHACFXMAX-OYNOKLRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Morellic Acid: Natural Sources, Caged Xanthone Isolation, and Analytical Validation

Executive Summary

Morellic acid (C₃₃H₃₆O⸻₈) is a highly bioactive, caged polyprenylated xanthone recognized for its potent anti-angiogenic, antibacterial, and antineoplastic properties[1][2]. Because it is structurally homologous to other xanthonoids like gambogic acid and morellin, isolating this compound from its natural matrix requires a highly strategic chromatographic approach. This whitepaper details the causality behind solvent selection, outlines a self-validating extraction and purification protocol, and establishes the analytical parameters required for pharmacokinetic quantification.

Botanical Matrix and Phytochemical Context

This compound is predominantly sourced from the resinous exudate (gamboge) and stem bark of Garcinia species, most notably Garcinia hanburyi and Garcinia morella[3][4].

The natural matrix of gamboge resin is notoriously complex. It is composed of highly lipophilic waxes, volatile terpenes, and a dense cluster of caged xanthones (including gambogic acid, isogambogic acid, morellin, and isothis compound)[5][6]. Because these secondary metabolites share identical carbon skeletons and differ only in minor prenyl group orientations or the oxidation state of specific functional groups, standard bulk extraction methods often fail to yield high-purity isolates.

Strategic Rationale for Isolation Methodologies

As an application scientist, designing an isolation workflow is a thermodynamic and chromatographic puzzle. Every step must be deliberate:

-

Matrix Disruption (The "Why" of Ethanol): Gamboge resin is a hardened, hydrophobic matrix. While non-polar solvents (like hexane) extract unwanted waxes, and highly polar solvents (like water) fail to penetrate the resin, ethanol strikes the perfect dielectric balance. It efficiently disrupts the resin matrix while selectively solubilizing the moderately polar carboxylic acid and phenolic groups of this compound[7].

-

Temperature Control: Ultrasonication at 40°C is chosen to induce cavitation, mechanically breaking down the resin. The temperature is strictly capped at 40°C to prevent the thermal degradation or isomerization of the delicate prenyl side chains[7].

-

Chromatographic Resolution (MPLC to Prep-HPLC): Medium Pressure Liquid Chromatography (MPLC) acts as a high-capacity bulk clearance step, stripping away highly polar tannins using an 80:20 Methanol:Water gradient. The enriched fraction is then subjected to Preparative HPLC. Here, an isocratic 90:10 Methanol:Water system is critical; isocratic conditions prevent the baseline drift associated with gradient elution at low UV wavelengths and provide the consistent theoretical plates required to resolve this compound from its closely eluting epimers[5][7].

Self-Validating Extraction & Isolation Protocol

This protocol is designed as a self-validating system. Each major phase includes a diagnostic checkpoint to ensure the integrity of the workflow before proceeding to high-cost preparative steps.

Phase 1: Ultrasonic-Assisted Extraction

-

Preparation: Pulverize 100 g of dried Garcinia hanburyi resin into a fine powder to maximize surface area.

-

Solvent Addition: Suspend the powder in 400 mL of absolute ethanol.

-

Ultrasonication: Subject the suspension to ultrasonication at 40°C for 60 minutes. Repeat this extraction process three times (3 × 0.4 L) to ensure exhaustive recovery[7].

-

Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator until a crude orange powder is formed.

-

Validation Checkpoint 1: Analyze the crude powder via IR spectroscopy. The presence of a broad peak at 3360 cm⁻¹ (-COOH) and a sharp peak at 1690 cm⁻¹ (C=O) confirms the successful extraction of the target xanthonoids[7].

Phase 2: Bulk Clearance via MPLC

-

Column Loading: Dissolve the crude extract in a minimal volume of methanol and load it onto a C18 medium-pressure semi-preparative chromatography column.

-

Elution: Elute using a mobile phase of Methanol:Water (80:20, v/v)[7].

-

Fraction Collection: Collect the eluate in bulk fractions based on UV absorbance at 360 nm.

Phase 3: High-Resolution Preparative HPLC

-

Injection: Inject the enriched xanthonoid fraction into a Preparative HPLC system equipped with a high-capacity RP-18 column.

-

Isocratic Separation: Run an isocratic mobile phase of Methanol:Water (90:10, v/v)[7].

-

Target Elution: Monitor the chromatogram and collect the eluent corresponding to the peak eluting between 32.30 to 34.30 minutes [7].

-

Final Concentration: Concentrate the collected fraction under reduced pressure to yield purified this compound as an orange powder.

-

Validation Checkpoint 2: Subject the final powder to HPLC-MS (positive ion mode). A dominant, singular peak at m/z 561.4 [M+H]⁺ self-validates the fraction's identity and purity, differentiating it from heavier analogs like gambogic acid[7].

Step-by-step isolation workflow of this compound from gamboge resin.

Analytical Validation & Pharmacokinetic Profiling

For downstream drug development, quantifying this compound in biological matrices (e.g., rat plasma) requires a highly sensitive and rapid assay.

The "Why" of Negative Ion Mode: this compound contains a carboxylic acid moiety that readily undergoes deprotonation [M-H]⁻ in an electrospray ionization (ESI) source. Operating a triple-quadrupole mass spectrometer in negative ion mode eliminates background noise from easily protonated basic impurities in plasma, yielding a highly specific precursor ion[8].

HPLC-MS/MS Quantification Protocol

-

Sample Preparation: Aliquot 50 µL of plasma. Perform liquid-liquid extraction using an Ethyl Acetate:Isopropanol (1:1, v/v) mixture to precipitate proteins and extract the analyte[8].

-

Chromatography: Inject the reconstituted sample onto a Capcell MG C18 column (50 x 4.6 mm, 5 µm). Use an isocratic elution of Water:Acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min[8].

-

Mass Spectrometry: Operate the triple-quadrupole MS in negative ion scan mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:

-

Validation Checkpoint 3: The assay must demonstrate a linear dynamic range of 20–7,500 ng/mL with a run time of ≤ 6.0 minutes to be considered validated for high-throughput pharmacokinetic screening[8].

HPLC-MS/MS analytical workflow for this compound quantification.

Quantitative Data Summary

The following table synthesizes the critical physicochemical properties, spectroscopic markers, and analytical validation parameters necessary for working with this compound.

| Parameter Category | Specific Metric | Value / Description |

| Physicochemical | Molecular Formula | C₃₃H₃₆O⸻₈[1] |

| Molecular Weight | 560.6 g/mol [1] | |

| Exact Mass | 560.24 Da[1] | |

| Spectroscopic (IR) | Carboxylic Acid (-COOH) | 3360 cm⁻¹[7] |

| Carbonyl (C=O) | 1690 cm⁻¹[7] | |

| Chromatographic | Prep-HPLC Retention Time | 32.30 – 34.30 min (MeOH:H₂O 90:10)[7] |

| Analytical Run Time | 6.0 min (H₂O:ACN 20:80)[8] | |

| Mass Spectrometry | Positive Ion Mode (ESI+) | m/z 561.4 [M+H]⁺[7] |

| Negative MRM Transition | m/z 559.4 → 471.3[8] | |

| Pharmacokinetic | Validated Dynamic Range | 20 – 7,500 ng/mL (Rat Plasma)[8] |

Conclusion

The isolation of this compound from Garcinia species is a rigorous exercise in exploiting subtle polarity differences among caged xanthones. By utilizing targeted ultrasonic extraction and a two-tiered chromatographic approach (MPLC followed by isocratic Prep-HPLC), researchers can reliably obtain high-purity this compound. Furthermore, the integration of self-validating checkpoints—from IR spectroscopy of the crude extract to MRM transitions in tandem mass spectrometry—ensures absolute confidence in both the structural identity and pharmacokinetic quantification of this promising therapeutic agent.

References

- Source: nih.

- Title: this compound | Antiangiogenic Agent - MedchemExpress.

- Source: nih.

- Source: biocrick.

- Title: Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.

- Title: Absolute Configuration of (−)

- Source: nih.

- Source: vjs.ac.

Sources

- 1. This compound | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review [mdpi.com]

- 4. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid determination of polyprenylated xanthones in gamboge resin of Garcinia hanburyi by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS:5304-71-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

Morellic Acid: Physicochemical Profiling, Isolation, and Bioanalytical Methodologies

A Comprehensive Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Executive Summary

Morellic acid (MA) is a highly bioactive, caged polyprenylated xanthone isolated primarily from the resin of Garcinia morella and Garcinia hanburyi[1][2]. Characterized as a dioxo monocarboxylic acid derived from morellin, it has garnered significant attention in preclinical drug development due to its potent antineoplastic, antiangiogenic, and anti-HIV properties[1][3].

As a Senior Application Scientist, I frequently encounter challenges in formulating and quantifying highly lipophilic natural products. This compound represents a classic example of a "high-potential, low-solubility" candidate. This whitepaper deconstructs the structural chemistry of this compound, provides field-proven protocols for its isolation and bioanalytical quantification, and explains the physicochemical causality dictating its handling and formulation.

Structural Chemistry and Physicochemical Properties

This compound (C33H36O8) features a specialized 4-oxatricyclo[4.3.1.0^{3,7}]dec-2-one caged scaffold heavily decorated with prenyl groups[1][4]. This unique structural motif is the primary driver of both its biological efficacy (e.g., binding to PTP1B) and its challenging physical handling[4].

The compound's high lipophilicity (XLogP3 = 5.4) dictates its behavior in both chromatographic systems and biological matrices[1]. It exhibits poor aqueous solubility, meaning that standard aqueous dosing vehicles are ineffective, necessitating advanced delivery systems like Nanostructured Lipid Carriers (NLCs) for systemic administration[2].

Table 1: Physicochemical Profile of this compound

| Property | Value | Causality / Formulation Implication |

| Molecular Formula | C33H36O8[1] | The highly substituted tetrahydrofuran ring and caged motif drive target affinity[4]. |

| Molecular Weight | 560.6 g/mol [1] | High molecular weight restricts passive paracellular transport, requiring transcellular uptake mechanisms. |

| XLogP3 | 5.4[1] | Extreme hydrophobicity limits aqueous dissolution. Requires lipid-based nanocarriers (e.g., NLCs) for in vivo bioavailability[2]. |

| Topological Polar Surface Area | 119 Ų[1] | Moderate polarity allows for specific target binding but is overshadowed by the bulky, non-polar prenyl chains. |

| H-Bond Donors / Acceptors | 2 / 8[5] | The carboxylic acid moiety acts as a primary H-bond donor, critical for negative-ion mass spectrometry ionization[6]. |

Upstream Processing: Extraction and Isolation Protocol

Isolating this compound from raw Garcinia resin requires a multi-stage chromatographic approach to separate it from structurally similar analogs like gambogic acid[2]. The following protocol leverages polarity gradients to isolate MA with >95% purity.

Step-by-Step Isolation Methodology

-

Primary Extraction: Suspend dry resin of Garcinia hanburyi in ethanol (3 × 0.4 L). Subject the mixture to ultrasonication at 40°C[2].

-

Scientific Causality: Ultrasonication induces cavitation, maximizing the mass transfer of lipophilic xanthones into the solvent. The temperature is strictly capped at 40°C to prevent thermal degradation of the heat-sensitive caged scaffold.

-

-

Crude Fractionation: Process the concentrated ethanol extract using medium-pressure semi-preparative chromatography. Utilize a mobile phase of Methanol:Water (80:20)[2].

-

Scientific Causality: The 80% methanol concentration is precisely calibrated to elute the bulk of the prenylated xanthones while retaining highly polar impurities on the column.

-

-

High-Resolution Purification: Subject the target fraction to preparative HPLC using an isocratic mobile phase of Methanol:Water (90:10)[2].

-

Recovery and Validation: Concentrate the eluate under reduced pressure to yield an orange powder. Validate the structure via 1H-NMR, 13C-NMR, IR, and mass spectrometry[2].

Figure 1: Step-by-step upstream isolation workflow for this compound from Garcinia resin.

Downstream Bioanalysis: HPLC-MS/MS Quantification Protocol

To support pharmacokinetic (PK) profiling, a robust, self-validating bioanalytical method is required to quantify this compound in plasma. The following HPLC-MS/MS protocol is optimized for high sensitivity and rapid throughput[6].

Step-by-Step Pharmacokinetic Bioanalysis Methodology

-

Sample Preparation (LLE): Aliquot 50 µL of rat plasma. Spike with the internal standard (gambogic acid). Perform Liquid-Liquid Extraction (LLE) using an ethyl acetate-isopropanol mixture (1:1, v/v)[6].

-

Scientific Causality: This specific solvent system is highly intentional. Ethyl acetate efficiently partitions the lipophilic this compound, while isopropanol acts as a co-solvent to disrupt hydrophobic drug-protein binding, ensuring near-complete recovery from the plasma matrix.

-

-

Chromatographic Separation: Inject 5 µL of the reconstituted supernatant into an HPLC system equipped with a Capcell MG C18 column (50 × 4.6 mm, 5 µm). Run an isocratic elution of Water:Acetonitrile (20:80, v/v) at 0.5 mL/min[6].

-

Scientific Causality: The high organic phase (80% ACN) is essential to overcome the strong hydrophobic retention of MA's prenyl groups on the C18 stationary phase, yielding a sharp peak and a rapid 6.0-minute run time[6].

-

-

Mass Spectrometry Detection: Operate a triple-quadrupole mass spectrometer in negative ion scan mode. Monitor the precursor-to-product transition of m/z 559.4 → 471.3[6].

-

Scientific Causality: this compound contains a carboxylic acid functional group that readily deprotonates to form a stable [M-H]⁻ anion, making negative electrospray ionization (ESI-) exponentially more sensitive than positive mode[6].

-

Figure 2: HPLC-MS/MS bioanalytical workflow for quantifying this compound in plasma.

Biological Mechanisms and Delivery Systems

The clinical translation of this compound relies heavily on overcoming its physicochemical limitations. Because of its XLogP3 of 5.4, free this compound exhibits poor systemic circulation[1][2]. To resolve this, researchers encapsulate MA into Nanostructured Lipid Carriers (NLCs) formulated with glycerol monostearate, medium-chain triglycerides (MCT), and lecithin[2].

Once successfully delivered, MA exerts potent biological effects:

-

Antiangiogenic Activity: MA potently inhibits Human Umbilical Vein Endothelial Cell (HUVEC) migration at concentrations as low as 0.5 µM, starving tumors of vascular supply[3].

-

Enzymatic Inhibition: MA acts as a dose-dependent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a mechanism highly correlated with its caged motif and A-ring prenyl groups[4].

Figure 3: Pharmacological mechanism of action and downstream cellular effects of this compound.

References

-

This compound | C33H36O8 | CID 70697875 - PubChem , National Institutes of Health (NIH). Available at: [Link]

-

Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy , National Institutes of Health (PMC). Available at:[Link]

-

This compound | CAS:5304-71-2 , BioCrick. Available at:[Link]

-

Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them , Taylor & Francis. Available at:[Link]

-

Validation of an HPLC–MS-MS Assay for Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies , Oxford Academic. Available at:[Link]

Sources

- 1. This compound | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. acgpubs.org [acgpubs.org]

- 6. academic.oup.com [academic.oup.com]

Unlocking the Caged Xanthone: A Comprehensive Technical Guide on the Discovery, Pharmacology, and Formulation of Morellic Acid

Executive Summary & Historical Context

Morellic acid (MA) is a highly bioactive, prenylated caged xanthone primarily isolated from the resin of Garcinia morella (Indian gamboge) and Garcinia hanburyi. Historically, the resin of these trees was utilized as a yellow pigment and in traditional medicinal systems for its purgative and anti-inflammatory properties [1].

The chemical discovery of this compound marked a pivotal moment in natural product isolation. It was identified alongside structurally related compounds such as morellin, desoxymorellin, and gambogic acid. Chemically, this compound is a dioxo monocarboxylic acid derived from morellin via the oxidation of its aldehyde group to a corresponding carboxy group [2]. Today, it is recognized not merely as a botanical curiosity, but as a potent multi-target pharmacological agent exhibiting antiangiogenic, antineoplastic, anxiolytic, and antimicrobial properties [3].

Structural Biology & The "Caged" Scaffold

The defining feature of this compound (C₃₃H₃₆O₈, 560.6 g/mol ) is its highly complex 4-oxa-tricyclo[4.3.1.0^{3,7}]dec-2-one scaffold [4].

This "caged" D-ring structure, containing a highly substituted tetrahydrofuran ring with three quaternary carbons, is the essential pharmacophore responsible for its biological activity. Structure-activity relationship (SAR) studies have definitively proven that the intact caged D-ring is non-negotiable for maintaining cytotoxicity against cancer cell lines [5]. Furthermore, the specific spatial orientation of its prenyl groups allows MA to intercalate into hydrophobic protein pockets, such as those found in P-glycoprotein (P-gp) and GABA_A receptors.

Pharmacological Landscape & Mechanistic Pathways

Oncology: Overcoming Multidrug Resistance (MDR)

One of the most significant modern discoveries regarding this compound (specifically its derivative this compound B, MAB) is its ability to reverse P-glycoprotein-mediated multidrug resistance in hepatocellular carcinoma (e.g., BEL-7402/Adr cells). MAB actively downregulates the expression of P-gp, preventing the efflux of chemotherapeutic agents like doxorubicin [6]. Mechanistically, this is achieved by inhibiting the phosphorylation of p38 MAPK and suppressing the NF-κB signaling pathway, which subsequently triggers apoptosis via the Apaf-1 and Caspase-3/9 cascade[7]. Furthermore, MA acts as a potent antiangiogenic agent, strongly inhibiting the migration of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations as low as 0.5 µM [8].

Neurology: Anxiolytic Modulation

Recent computational and in vivo studies have unveiled MA's potential in neuropharmacology. MA significantly reduces locomotive hyperactivity in murine models, acting synergistically with diazepam. Molecular docking reveals that MA binds to the GABA_A receptor with high affinity, specifically targeting the α3 subunit (-9.2 kcal/mol) and α2 subunit (-7.6 kcal/mol) via robust hydrogen and hydrophobic bonding networks [9].

Caption: this compound signaling mechanism in overcoming multidrug resistance and inducing apoptosis.

Quantitative Data Summaries

Table 1: Key Biological Targets and Binding/Inhibitory Metrics

| Target / Cell Line | Biological Effect | Metric (IC₅₀ / Binding Affinity) | Reference Context |

| HUVEC | Antiangiogenic (Migration Inhibition) | 0.5 µM | In vitro assay [10] |

| BEL-7402/Adr | MDR Reversal (P-gp inhibition) | 1.07 ± 0.05 µM (with DOX) | Hepatocellular carcinoma[11] |

| GABA_A (α3 subunit) | Anxiolytic Agonism | -9.2 kcal/mol | Molecular Docking [12] |

| GABA_A (α2 subunit) | Anxiolytic Agonism | -7.6 kcal/mol | Molecular Docking[12] |

| MRSA (USA300) | Antibacterial | 12.5 µM | Minimum Inhibitory Conc. [13] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each physicochemical manipulation.

Protocol A: Bioassay-Guided Extraction and Isolation of this compound

Objective: To isolate >98% pure this compound from Garcinia hanburyi resin.

-

Maceration & Liquid-Liquid Extraction:

-

Step: Dissolve crude gamboge resin in an Ethyl Acetate:Isopropanol (1:1, v/v) mixture.

-

Causality: The highly lipophilic, prenylated nature of caged xanthones requires moderately polar aprotic/protic solvent blends to disrupt the resinous matrix without degrading the compound [14].

-

-

Silica Gel Column Chromatography:

-

Step: Load the concentrated extract onto a silica gel column. Elute using a gradient of Chloroform to Methanol.

-

Causality: Gradient elution separates the bulk non-polar terpenoids from the slightly more polar oxidized xanthones (like MA and Gambogic Acid).

-

-

Preparative HPLC (The Self-Validating Step):

-

Step: Subject the MA-rich fraction to a Capcell MG C18 column (50 × 4.6 mm, 5 µm). Use an isocratic elution of Water–Acetonitrile (20:80, v/v) at 0.5 mL/min.

-

Validation: Monitor via Triple-Quadrupole Mass Spectrometry (Negative Ion Scan Mode). The protocol is validated when the specific precursor → product ion transition of m/z 559.4 → 471.3 is detected, confirming the exact molecular weight and fragmentation pattern of MA[15].

-

Caption: Bioassay-guided isolation and mass-spectrometry validation workflow for this compound.

Protocol B: Formulation of MA-Loaded Nanostructured Lipid Carriers (MA-NLCs)

Objective: To overcome the poor aqueous solubility of MA and enhance its pharmacokinetic profile for in vivo efficacy.

-

Organic Phase Preparation:

-

Step: Melt a mixture of MA (5.0 mg), Glyceryl Monostearate (GMS, 80.0 mg), Medium-Chain Triglycerides (MCT, 20.0 mg), and lecithin (100 mg) in 2.5 mL organic solvent at 68±2°C.

-

Causality: The combination of a solid lipid (GMS) and a liquid lipid (MCT) creates an imperfect crystal lattice. This imperfection is critical—it provides spatial "voids" to accommodate the bulky caged structure of MA, drastically increasing Drug Loading (DL%) compared to solid lipid nanoparticles [16].

-

-

Aqueous Phase Emulsification:

-

Step: Dissolve Pluronic F68 (100 mg) and Tween-80 (100 mg) in 10 mL pure water at 68±2°C. Rapidly inject the organic phase into the aqueous phase under continuous stirring (900 rpm).

-

-

Solidification & Validation (The Self-Validating Step):

-

Step: Evaporate the organic solvent and rapidly cool the emulsion to solidify the lipid core.

-

Validation: Analyze via Dynamic Light Scattering (DLS). The system is validated for in vivo use only if the average particle size is ~165 nm, the Polydispersity Index (PDI) is < 0.2 (indicating a uniform, non-aggregating suspension), and the Zeta Potential is approximately -21.85 mV (ensuring electrostatic repulsion between nanoparticles) [17].

-

Table 2: Pharmacokinetic Parameters (Free MA vs. MA-NLCs)

Data demonstrates the efficacy of the NLC formulation in extending the bioavailability of this compound.

| Parameter | Free this compound (MA) | MA-Loaded NLCs | Fold Improvement |

| AUC₀₋ₜ (µg/mL·min) | 4.91 ± 0.65 | 18.91 ± 3.40 | ~3.85x |

| Half-life (t₁/₂) | Baseline | Extended | 7.93x |

| Zeta Potential (mV) | N/A | -21.85 ± 0.67 | Stable Dispersion |

| Encapsulation Effic. (EE%) | N/A | 78.17 ± 0.34% | High Yield |

References

1.1 - MDPI 2.2 - PubChem, National Institutes of Health 3.3 - ScienceOpen 4.3 - Taylor & Francis 5.3 - Taylor & Francis 6.4 - ACS Omega 7.4 - ACS Omega 8. 5 - MedChemExpress 9.6 - PMC, National Institutes of Health 10.7 - ChemFaces 11. 4 - ACS Omega 12. 6 - PMC, National Institutes of Health 13.3 - ScienceOpen 14.7 - ChemFaces 15.7 - ChemFaces 16.8 - e-Century Publishing 17.8 - e-Century Publishing

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural diversity and biological activities of caged Garcinia xanthones: recent updates – ScienceOpen [scienceopen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anxiolytic Activity of this compound: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:5304-71-2 | Manufacturer ChemFaces [chemfaces.com]

- 8. e-century.us [e-century.us]

Caged Xanthone Therapeutics: A Technical Guide to Morellic Acid Derivatives

Executive Summary

Morellic acid (MA), a caged-tetraprenylated xanthone isolated from the resin of Garcinia hanburyi (Gamboge), represents a distinct pharmacophore within the gambogic acid (GA) family. While GA has historically dominated research, MA offers a unique scaffold for structural optimization, particularly in overcoming the solubility and toxicity limitations inherent to caged xanthones. This guide details the chemical architecture, isolation protocols, synthetic derivatization strategies, and mechanistic pharmacology of MA and its analogues, with a specific focus on overcoming multidrug resistance (MDR) and enhancing oral bioavailability.

Part 1: Chemical Architecture & Pharmacophore

The Caged Scaffold

The defining feature of this compound is the 4-oxatricyclo[4.3.1.0^3,7]dec-8-en-2-one "caged" system.[1][2] This rigid, lipophilic core functions as a "molecular warhead," capable of interacting covalently with nucleophilic residues (e.g., Cys) on target proteins via Michael addition.

-

Differentiation from Gambogic Acid: MA is structurally homologous to GA but differs in the oxidation state or substitution pattern of the C-30 side chain. While GA possesses a C-30 carboxylic acid on the geranyl side chain, MA derivatives often explore variations in this region to tune lipophilicity (

) and metabolic stability. -

Key Pharmacophores:

- -unsaturated ketone (C-9/C-10): Essential for Michael acceptor activity.[1]

-

C-30 Carboxylic Acid: The primary handle for semi-synthetic modification (esterification/amidation).

-

Prenyl Side Chains: Critical for membrane anchoring and hydrophobic pocket interaction.

Structure-Activity Relationship (SAR) Map

The biological potency of MA derivatives is governed by a strict SAR. The "cage" must remain intact; opening the cage (e.g., via basic hydrolysis) abolishes cytotoxicity.

Figure 1.[1] Structure-Activity Relationship (SAR) logic for this compound.[1][4] The C-30 position is the primary vector for optimizing drug-like properties.[1]

Part 2: Isolation & Synthetic Strategies

Isolation Protocol (From Garcinia hanburyi)

Isolation of MA requires separation from the dominant metabolite, gambogic acid. The following protocol utilizes ultrasonic extraction followed by preparative chromatography.

Reagents: Garcinia hanburyi resin, Ethanol (95%), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN).

-

Extraction:

-

Sonicate dry resin in Ethanol (1:10 w/v) at 40°C for 3 cycles (1h each).

-

Concentrate combined extracts under reduced pressure to obtain crude gum.

-

-

Fractionation:

-

Suspend crude gum in water. Partition sequentially with DCM and EtOAc.[2]

-

The EtOAc fraction typically contains the highest concentration of caged xanthones.

-

-

Purification (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., 5 µm, 250 x 20 mm).

-

Mobile Phase: Isocratic elution with MeOH:Water (80:20 to 90:10) or ACN:Water (containing 0.1% Formic Acid).

-

Detection: UV at 360 nm.

-

Collection: Collect fraction eluting immediately prior to or after Gambogic Acid (retention times vary by specific gradient; MA is typically slightly more polar or elutes closely due to structural similarity).

-

Validation: Confirm structure via ESI-MS (

~561.4 [M+H]

-

Semi-Synthesis of Amide Derivatives

To enhance antitumor efficacy and solubility, the C-30 carboxylic acid is converted to an amide. The derivative TH12-10 (a piperidine derivative) has shown superior potency to 5-Fluorouracil in colon cancer models.[1]

Protocol: General C-30 Amidation

-

Activation: Dissolve this compound (1 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

-

Coupling: Add the appropriate amine (e.g., 4-piperidinopiperidine for TH12-10 analogues) (1.2 eq) and DIPEA (2 eq).

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC.

-

Workup: Dilute with DCM, wash with water, brine, and dry over Na

SO -

Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

Part 3: Mechanistic Pharmacology

Molecular Targets & MDR Reversal

This compound and its derivatives (specifically this compound B) exhibit a dual mechanism: direct cytotoxicity and reversal of P-glycoprotein (P-gp) mediated resistance.[1]

-

Primary Targets:

-

Mitochondria: Induces loss of mitochondrial membrane potential (

), leading to Cytochrome C release. -

Caspase Cascade: Upregulation of Apaf-1, cleavage of Caspase-3/9, and activation of GSDME (Pyroptosis marker).

-

NF-

B/MAPK Axis: Inhibition of NF-

-

Bacterial Membrane Disruption

Recent studies indicate MA possesses significant antibacterial activity against MRSA and VRE.

-

Mechanism: MA binds to phosphatidylglycerol in the bacterial inner membrane, disrupting the proton motive force (PMF) and increasing membrane rigidity, leading to cell lysis.

Figure 2.[1][3][5] Dual mechanistic pathways of this compound in oncology (MDR reversal) and microbiology (membrane disruption).

Part 4: Experimental Data Summary

Table 1: Comparative Cytotoxicity of this compound Derivatives (IC

| Compound | HCT-116 (Colon) | DLD1 (Colon) | SW620 (Colon) | Mechanism Note |

| This compound (MA) | ~2.5 | ~3.0 | ~2.8 | Parent compound |

| TH12-10 (Amide) | 0.83 | 1.10 | 0.79 | G1/S Arrest; > Potency than 5-FU |

| 5-Fluorouracil | 0.62 | 7.89 | >5.0 | Standard Control |

| Gambogic Acid | 0.35 | 0.50 | 0.45 | High potency, higher toxicity |

Data synthesized from comparative studies on colon cancer cell lines [1][2].[6]

Part 5: Future Outlook & Stability

The primary challenge for clinical translation of MA derivatives is the stability of the caged ring .

-

pH Sensitivity: The cage opens in basic conditions, rendering the molecule inactive. Formulations must maintain a slightly acidic to neutral pH.

-

Delivery Systems: Nanostructured Lipid Carriers (NLCs) have successfully improved the half-life (

) of MA by ~8-fold compared to free drug, suggesting that lipid-based encapsulation is the optimal delivery route [3].

References

-

Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge. Molecules, 2022.[7][8] Link

-

This compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. Journal of Natural Products, 2024 (Contextual).[1] Link (Note: Linked to primary SAR source for verification of derivatives).

-

Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. Drug Delivery, 2024. Link

-

Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane. Journal of Natural Products, 2024.[9] Link

-

Cytotoxic Xanthonoids from the Stem Bark of Garcinia hanburyi. Vietnam Journal of Chemistry, 2012. Link

Sources

- 1. This compound | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy.mahidol.ac.th [pharmacy.mahidol.ac.th]

- 7. Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Pharmacology and Toxicology of Morellic Acid: A Comprehensive Technical Guide

Executive Summary

Morellic acid (MA) is a naturally occurring caged polyprenylated xanthone isolated primarily from the resin of Garcinia species, such as Garcinia hanburyi and Garcinia morella[1][2]. Structurally related to the well-documented gambogic acid (GA), MA and its derivatives (such as this compound B) have emerged as highly potent bioactive molecules. While historically recognized in traditional medicine for inflammatory conditions, modern pharmacological profiling reveals profound applications in oncology, multidrug resistance (MDR) reversal, and antimicrobial therapy[3][4].

This whitepaper synthesizes the current mechanistic understanding, toxicological boundaries, and pharmacokinetic (PK) profiles of this compound, providing actionable protocols for researchers engaged in natural product drug development.

Pharmacodynamics and Mechanisms of Action

Oncology: Apoptosis, Pyroptosis, and Anti-angiogenesis

This compound exhibits broad-spectrum cytotoxicity against mammalian cancer cell lines (e.g., HeLa, A549, HCT-116, HepG-2)[5]. Recent molecular studies demonstrate that MA does not merely induce standard apoptosis; it triggers a dual-pathway programmed cell death involving both apoptosis and pyroptosis[6].

By up-regulating apoptotic protease activating factor 1 (Apaf-1), MA activates the caspase-9/caspase-3 cascade. Crucially, the activation of caspase-3 leads to the cleavage of Gasdermin E (GSDME), executing pyroptosis—a highly inflammatory form of programmed cell death that is highly desirable for turning "cold" tumors "hot"[6]. Furthermore, MA acts as a potent anti-angiogenic agent, significantly inhibiting human umbilical vein endothelial cell (HUVEC) migration at concentrations as low as 0.5 µM[7].

This compound-induced apoptosis and pyroptosis signaling cascade in cancer cells.

Reversal of Multidrug Resistance (MDR)

A critical bottleneck in chemotherapy is P-glycoprotein (P-gp)-mediated drug efflux. This compound B (MAB), a closely related xanthonoid, has shown remarkable efficacy in overcoming doxorubicin (DOX) resistance in hepatocellular carcinoma (BEL-7402/Adr cells)[3][8]. Unlike direct competitive inhibitors of P-gp, MAB exerts its chemosensitizing effect translationally. It downregulates P-gp expression by inhibiting the phosphorylation of p38 MAPK and suppressing the NF-κB signaling pathway[8].

Mechanism of P-glycoprotein-mediated MDR reversal by this compound B.

Antimicrobial Activity and Membrane Targeting

This compound exhibits profound antibacterial properties against multidrug-resistant pathogens. Against Vancomycin-Resistant Enterococcus (VRE), MA binds directly to inner membrane phospholipids—specifically phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL)[9]. This binding disrupts membrane fluidity and the proton-motive force (PMF), leading to lethal intracellular reactive oxygen species (ROS) accumulation[9]. MA also demonstrates potent inhibition against the global epidemic MRSA USA300 strain, with a Minimum Inhibitory Concentration (MIC) of 12.5 μM[10].

Neuropharmacology: GABAergic Modulation

Emerging in vivo and in silico studies indicate that MA possesses anxiolytic properties comparable to diazepam (DZP). Molecular docking reveals high binding affinities (-9.2 and -7.6 kcal/mol) toward the allosteric sites of the GABA_A receptor α3 and α2 subunits, respectively, promoting neuronal hyperpolarization[11][12].

Toxicology and Pharmacokinetics

Toxicological Profile

The therapeutic window of natural caged xanthones is notoriously narrow. While MA is less toxic than gambogic acid (GA) in in vivo zebrafish models (evaluated by death and heart rates)[5], its inherent toxicity still limits systemic administration for indications like MRSA[10]. To bypass this, synthetic modifications are required. For instance, synthetically modified derivatives (e.g., derivative 3b) retain anti-MRSA potency while reducing toxicity by 20-fold compared to natural this compound[10].

Pharmacokinetics and Nano-formulation

Free this compound suffers from poor aqueous solubility and rapid systemic clearance. To enhance bioavailability, researchers have developed MA-loaded nanostructured lipid carriers (MA-NLCs)[6][13].

Table 1: Pharmacokinetic Parameters of this compound (Rat Model)[13]

| Formulation | AUC (0-t) (μg/mL∙min) | Half-life ( | Particle Size (nm) | Zeta Potential (mV) |

| Free this compound | 4.91 ± 0.65 | 1.0x (Baseline) | N/A | N/A |

| MA-NLCs | 18.91 ± 3.40 | 7.93x | 165.50 ± 1.70 | -21.85 ± 0.67 |

Data indicates that lipid nanocarriers increase systemic exposure by nearly 4-fold while extending the circulation half-life by nearly 8-fold.

Validated Experimental Protocols

To ensure reproducibility in preclinical evaluation, the following protocols are engineered with self-validating quality control steps.

Protocol 1: HPLC-MS/MS Quantification of this compound in Plasma

Purpose: To determine the pharmacokinetic profile of MA in vivo[4]. Rationale: Liquid-liquid extraction (LLE) using an ethyl acetate-isopropanol mixture is chosen over protein precipitation to selectively partition the highly hydrophobic caged xanthone while leaving polar plasma proteins behind, ensuring a cleaner baseline for mass spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 50 µL of rat plasma into a microcentrifuge tube. Spike with the internal standard (IS), gambogic acid.

-

Extraction: Add a 1:1 (v/v) mixture of ethyl acetate and isopropanol. Causality: Isopropanol disrupts lipid-protein binding, while ethyl acetate serves as the primary organic partitioning phase.

-

Centrifugation: Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the organic supernatant and evaporate to dryness under a gentle nitrogen stream.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (Water:Acetonitrile, 20:80 v/v).

-

Chromatography: Inject onto a Capcell MG C18 column (50 × 4.6 mm, 5 µm). Run isocratic elution at a flow rate of 0.5 mL/min.

-

Mass Spectrometry: Operate the triple-quadrupole MS in negative ion scan mode. Monitor the precursor → product ion transitions: m/z 559.4 → 471.3 for MA, and m/z 627.3 → 583.3 for the IS[4].

HPLC-MS/MS analytical workflow for the pharmacokinetic quantification of this compound.

Protocol 2: Evaluation of MDR Reversal via Western Blotting

Purpose: To validate the downregulation of P-gp by this compound B in DOX-resistant cells[3][8].

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed BEL-7402/Adr (DOX-resistant) cells in 6-well plates. Treat with varying concentrations of MAB (0.5, 1.0, and 1.5 μM) or Verapamil (10 μM) as a positive control for 48 to 72 hours. Causality: Verapamil is a well-established P-gp inhibitor; its inclusion validates the assay's sensitivity to efflux pump modulation.

-

Lysis: Lyse cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylated targets (e.g., p-p38).

-

Protein Quantification: Determine protein concentration using a BCA assay kit to ensure equal loading.

-

Electrophoresis & Transfer: Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against P-gp, NF-κB, p-p38, p38, and GAPDH (loading control).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band intensities via densitometry to confirm dose-dependent P-gp suppression[3].

Future Directions in Drug Development

The clinical translation of this compound hinges on overcoming its pharmacokinetic and toxicological limitations. Future development pipelines must focus on:

-

Targeted Delivery Systems: Expanding on NLCs to include antibody-drug conjugates (ADCs) utilizing the caged xanthone scaffold.

-

Structural Optimization: Rational drug design to decouple the pharmacophore responsible for GSDME-mediated pyroptosis from the functional groups driving systemic toxicity.

-

Adjuvant Therapy: Utilizing sub-toxic doses of MA derivatives as adjuvants to restore the efficacy of standard antibiotics (e.g., Vancomycin) or chemotherapeutics (e.g., Doxorubicin)[8][9].

References

-

This compound | C33H36O8 | CID 70697875 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

This compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. ACS Omega. Available at:[Link]

-

Anxiolytic Activity of this compound: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions. PMC - National Institutes of Health. Available at:[Link]

-

This compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. PMC - National Institutes of Health. Available at:[Link]

-

Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation. PubMed - National Institutes of Health. Available at:[Link]

-

Anxiolytic Activity of this compound: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions. ResearchGate. Available at:[Link]

-

Caged xanthones: Potent inhibitors of global predominant MRSA USA300. Elsevier. Available at:[Link]

-

Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane. PubMed - National Institutes of Health. Available at:[Link]

-

Validation of an HPLC–MS-MS Assay for Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies. Oxford Academic. Available at:[Link]

-

Caged Polyprenylated Xanthones in Garcinia Hanburyi. Dove Medical Press. Available at:[Link]

-

Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. e-Century Publishing Corporation. Available at:[Link]

Sources

- 1. This compound | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | CAS:5304-71-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 11. Anxiolytic Activity of this compound: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. e-century.us [e-century.us]

Decoding the Mechanism of Action of Morellic Acid: A Comprehensive Technical Guide on Preliminary Pharmacological Studies

Executive Summary

Morellic acid (MA) and its structural analog this compound B (MAB) are caged polyprenylated xanthones isolated from the resin of Garcinia hanburyi (Gamboge). While historically overshadowed by their highly toxic counterpart, gambogic acid (GA), recent preliminary studies have repositioned MA and MAB as highly promising, lower-toxicity candidates for advanced chemotherapeutics[1],[2].

As a Senior Application Scientist, I approach the pharmacological profiling of these compounds not merely as a catalog of effects, but as a series of interconnected mechanistic pathways. This whitepaper synthesizes recent in vitro and in vivo data to decode how this compound disrupts tumor progression through three primary axes: induction of pyroptotic cell death , reversal of multidrug resistance (MDR) , and inhibition of angiogenesis . Furthermore, we address the pharmacokinetic bottlenecks of MA through advanced nanostructured lipid carrier (NLC) formulations.

Mechanistic Profiling in Oncology: Beyond Traditional Apoptosis

While early studies indicated that MA inhibits the proliferation of various tumor cell lines (e.g., HeLa, HCT-116, HepG-2) via classical apoptosis, high-resolution molecular mechanism studies reveal a more sophisticated pathway[1],[2]. MA does not simply trigger silent apoptotic cell death; it actively shifts the cellular degradation modality toward pyroptosis —a highly immunogenic, inflammatory form of programmed cell death.

The Apaf-1/Caspase/GSDME Axis

The causality of MA-induced cytotoxicity begins with the up-regulation of Apaf-1 (Apoptotic protease activating factor 1). Apaf-1 forms an apoptosome that recruits and activates Caspase-9 , which in turn activates the executioner Caspase-3 . Crucially, activated Caspase-3 cleaves Gasdermin E (GSDME) . The N-terminal domain of cleaved GSDME oligomerizes and perforates the plasma membrane, causing cellular swelling, membrane rupture, and the release of pro-inflammatory cytokines[2]. This mechanism is highly desirable in modern oncology, as it effectively turns immunologically "cold" tumors into "hot" tumors, potentially synergizing with immune checkpoint inhibitors.

This compound-induced cell death via Apaf-1/Caspase cascade leading to apoptosis and pyroptosis.

Overcoming Multidrug Resistance (MDR): The Role of this compound B

Multidrug resistance (MDR) accounts for over 90% of chemotherapy failures in metastatic cancers. In Hepatocellular Carcinoma (HCC), resistance to Doxorubicin (DOX) is primarily driven by the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump.

Recent studies utilizing the DOX-resistant human hepatoma cell line (BEL-7402/Adr) demonstrate that This compound B (MAB) acts as a potent MDR sensitizer[3]. Unlike first-generation inhibitors that merely block the physical pore of P-gp, MAB exerts its effect at the transcriptional level.

The MAPK/NF-κB Inhibition Pathway

MAB significantly inhibits the phosphorylation of p38 MAPK and suppresses the NF-κB signaling pathway[3]. Because the ABCB1 gene promoter contains binding sites for NF-κB, this dual inhibition drastically downregulates the transcription of P-gp mRNA. Consequently, the translation of the P-gp protein drops, leading to an increased intracellular accumulation of DOX and the restoration of drug sensitivity[3].

MAB reverses multidrug resistance by inhibiting p38/NF-κB signaling and downregulating P-gp.

Overcoming Pharmacokinetic Limitations: Nanostructured Lipid Carriers (NLCs)

Despite its potent in vitro efficacy, the clinical translation of this compound is severely bottlenecked by its poor aqueous solubility and rapid systemic clearance. To bypass this, researchers have engineered MA-loaded Nanostructured Lipid Carriers (MA-NLCs) [2].

The Causality of Formulation: Traditional Solid Lipid Nanoparticles (SLNs) form a perfect crystalline lattice that tends to expel the encapsulated drug during storage. By contrast, NLCs utilize a strategic blend of solid lipids and liquid lipids (oils). This creates structural imperfections in the lipid matrix, significantly increasing the drug loading capacity (DL%) and preventing drug expulsion.

Pharmacokinetic Data Summary

In vivo pharmacokinetic analyses in tumor-bearing mouse models confirm that MA-NLCs drastically outperform free MA, leveraging the Enhanced Permeability and Retention (EPR) effect[2].

| Pharmacokinetic Parameter | Free this compound (MA) | MA-Loaded NLCs | Fold Change / Impact |

| Particle Size (nm) | N/A (Aggregates) | 165.50 ± 1.70 | Optimal for EPR effect |

| Encapsulation Efficiency (%) | N/A | 78.17 ± 0.34 | High payload retention |

| Drug Loading (%) | N/A | 7.25 ± 0.38 | Clinically viable dosing |

| Zeta Potential (mV) | N/A | -21.85 ± 0.67 | High colloidal stability |

| AUC₀₋ₜ (μg/mL∙min) | 4.91 ± 0.65 | 18.91 ± 3.40 | 3.85-fold increase |

| Half-life (t₁/₂) | Baseline | +7.93x | 7.93-fold extension |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems used to confirm the mechanisms described above.

Protocol 1: Intracellular Accumulation Assay for MDR Reversal (Flow Cytometry)

Objective: Quantify the inhibition of P-gp efflux activity by MAB using DOX and Rhodamine 123 (Rh123) as fluorescent substrates[3]. Causality: Rh123 and DOX are direct substrates of P-gp. If MAB successfully downregulates P-gp, the intracellular fluorescence of these compounds will proportionally increase.

-

Cell Seeding: Seed BEL-7402/Adr cells into 6-well plates at a density of

cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -

Substrate Loading: Add DOX (10 μM) or Rh123 (5 μM) to the culture medium. Incubate for 3 hours to allow baseline cellular uptake.

-

Treatment: Introduce MAB (0.5 μM or 1.0 μM) or Verapamil (10 μM) as a positive control. Co-incubate for an additional 4 hours.

-

Harvest & Wash: Trypsinize the cells, centrifuge at 1,000 rpm for 5 minutes, and wash the pellet three times with ice-cold PBS to halt efflux activity.

-

FACS Analysis: Resuspend the pellet in 500 μL PBS. Analyze via a flow cytometer (e.g., FACS Calibur) using the FL2 channel for DOX or FL1 channel for Rh123.

Validation Checkpoint: The Verapamil positive control must show a statistically significant rightward shift in fluorescence intensity compared to the DOX-only control. If this shift is absent, the BEL-7402/Adr cell line has lost its P-gp overexpression phenotype and the assay is invalid.

Protocol 2: Preparation of MA-NLCs via Hot High-Pressure Homogenization

Objective: Synthesize highly stable nanostructured lipid carriers for MA delivery[2]. Causality: High-pressure homogenization (HPH) at elevated temperatures ensures uniform nano-emulsification, while rapid cooling solidifies the imperfect lipid matrix, trapping the MA inside.

-

Lipid Phase Preparation: Melt a predetermined ratio of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at 10°C above the melting point of the solid lipid. Dissolve this compound into this homogenous melt.

-

Aqueous Phase Preparation: Dissolve surfactants (e.g., Tween 80 and Poloxamer 188) in ultra-pure water and heat to the exact temperature of the lipid phase to prevent premature lipid solidification.

-

Pre-Emulsification: Inject the aqueous phase into the lipid phase under high-speed shear homogenization (10,000 rpm for 5 minutes).

-

High-Pressure Homogenization: Pass the hot pre-emulsion through an HPH unit at 800 bar for 3 to 5 continuous cycles.

-

Solidification: Rapidly cool the resulting nanoemulsion to 4°C in an ice bath to solidify the lipid nanoparticles.

Validation Checkpoint: Immediately measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI > 0.3 indicates severe aggregation or Ostwald ripening; the batch must be discarded as it will cause erratic pharmacokinetic profiles in vivo.

Conclusion

Preliminary studies on this compound and its derivatives underscore a multifaceted mechanism of action that addresses some of the most pressing challenges in oncology: immune evasion (via pyroptosis induction) and multidrug resistance (via P-gp downregulation). When coupled with advanced NLC delivery systems, the pharmacokinetic barriers of MA are largely mitigated, paving the way for rigorous clinical evaluation.

References

-

[this compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways] - ACS Omega | 4

-

[Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy] - Am J Cancer Res / PMC |2

-

[In Vitro and In Vivo Antiangiogenic Activity of Caged Polyprenylated Xanthones Isolated from Garcinia hanburyi Hook. f.] - MDPI | 1

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Biological Activity of Morellic Acid

Part 1: Executive Summary

Morellic acid (C₃₃H₃₆O₈) is a caged xanthone isolated from the resin of Garcinia hanburyi (Gamboge). Structurally analogous to the well-characterized anticancer agent Gambogic Acid (GA), this compound distinguishes itself through a distinct potency profile, particularly in anti-angiogenic and reversal of multidrug resistance (MDR) applications.

While GA is often cited for its direct cytotoxicity, this compound demonstrates significant biological activity at sub-micromolar concentrations (0.5 µM) in inhibiting endothelial cell migration, a critical step in tumor angiogenesis. Furthermore, its derivatives (e.g., this compound B) have shown efficacy in overcoming P-glycoprotein (P-gp) mediated resistance in hepatocellular carcinoma.[1] This guide provides a rigorous technical overview of its in vitro activity, mechanistic pathways, and validated experimental protocols.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Before initiating in vitro assays, the physicochemical limitations of this compound must be addressed to ensure data reproducibility.

| Property | Specification | Technical Note |

| CAS Number | 304-71-2 | Verify against CoA to distinguish from Moreollic acid.[1] |

| Molecular Weight | 560.64 g/mol | |

| Solubility | DMSO (>10 mM) | Insoluble in water. Precipitates in aqueous media >1% DMSO. |

| Stability | Light Sensitive | Degrades rapidly under UV/Vis light. Handle in amber vessels. |

| Storage | -20°C (Solid/Stock) | Avoid freeze-thaw cycles of DMSO stocks.[1] |

Critical Handling Protocol

-

Solvent: Prepare primary stock in anhydrous DMSO (dimethyl sulfoxide) at 10-20 mM.

-

Light Protection: All experiments (weighing, dilution, incubation) must be performed under low-light conditions or using amber tubes.[1] Caged xanthones undergo photo-oxidation/isomerization.[1]

-

Aqueous Dilution: When diluting into culture medium, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking the compound's effect. Vortex immediately to prevent microprecipitation.

Part 3: Mechanism of Action (MOA)

The biological activity of this compound is pleiotropic, engaging multiple signaling nodes. Its efficacy is driven by the "caged" xanthone scaffold, which interacts with cellular membranes and specific protein targets.

Anti-Angiogenesis (Primary Mechanism)

This compound is a potent inhibitor of endothelial cell migration.[2] Unlike direct cytotoxic agents that kill cells indiscriminately, this compound at low concentrations (0.5 µM) selectively halts the motility of Human Umbilical Vein Endothelial Cells (HUVECs), preventing the formation of new blood vessels essential for tumor growth.

Apoptosis Induction (Secondary Mechanism)

Similar to Gambogic Acid, this compound induces apoptosis in cancer cells (e.g., HeLa, HepG2) via the intrinsic mitochondrial pathway:

-

Trigger: Loss of Mitochondrial Membrane Potential (ΔΨm).[3]

-

Cascade: Release of Cytochrome c

Activation of Caspase-9 -

Regulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1]

MDR Reversal (Tertiary Mechanism)

In multidrug-resistant lines (e.g., BEL-7402/Adr), this compound and its congeners (this compound B) inhibit the efflux function of P-glycoprotein (P-gp), restoring sensitivity to chemotherapeutics like Doxorubicin.[1]

Pathway Visualization

Figure 1: Pleiotropic signaling mechanisms of this compound in endothelial and tumor cells.

Part 4: In Vitro Biological Activity Data[6][7][8]

The following data summarizes the potency of this compound compared to its analogues. Note the distinction between "this compound" (Parent) and "this compound B".

| Cell Line | Assay Type | Compound | IC50 / Effective Conc.[4][5] | Outcome | Ref |

| HUVEC | Migration (Wound Healing) | This compound | 0.5 µM | Strong inhibition of migration (>50%) without massive cell death.[1] | [1] |

| BEL-7402 | Cytotoxicity (MTT) | This compound B | 2.84 ± 0.59 µM | Potent cytotoxicity in sensitive hepatocellular carcinoma. | [2] |

| BEL-7402/Adr | Cytotoxicity (MTT) | This compound B | 12.90 ± 4.84 µM | Reduced potency in resistant lines, but reverses Doxorubicin resistance.[1][4] | [2] |

| HeLa | Cytotoxicity | Caged Xanthones* | 1.0 - 5.0 µM | Typical range for this structural class.[1] | [3] |

| E. faecalis | Antibacterial | Gamboge Extract | MIC: 2-4 µg/mL | Membrane disruption (UPPS inhibition).[1] | [4] |

*Note: "Caged Xanthones" refers to the general class including this compound, Gambogic acid, and Moreollic acid.

Part 5: Validated Experimental Protocols

Protocol A: Anti-Angiogenic Migration Assay (Wound Healing)

Objective: To verify the specific migration inhibitory effect of this compound at sub-cytotoxic concentrations.

Materials:

-

HUVEC cells (Passage 2-5).[1]

-

Culture Media: EGM-2 (Endothelial Growth Medium).[1]

-

This compound Stock (10 mM in DMSO).[2]

-

24-well culture plate.

-

Sterile 200 µL pipette tip.

Workflow:

-

Seeding: Seed HUVECs (

cells/well) in a 24-well plate. Incubate at 37°C/5% CO₂ until a 90-100% confluent monolayer forms (approx. 24h). -

Starvation: Replace medium with basal medium (serum-free) for 6 hours to synchronize the cell cycle.

-

Wounding: Using a sterile 200 µL pipette tip, scratch a straight line through the center of the monolayer.

-

Wash: Gently wash twice with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound at 0.5 µM .

-

Imaging: Capture images at 0h (immediately after treatment) and 24h using a phase-contrast microscope.

-

Analysis: Measure the wound width using ImageJ. Calculate % wound closure:

[1]

Protocol B: Cytotoxicity & MDR Reversal Assay

Objective: To determine IC50 and assess the ability to sensitize resistant cells.[4]

Workflow Visualization:

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay adapted for light-sensitive xanthones.

Key Technical Nuances:

-

Seeding Density: Use

cells/well. Higher densities may reach confluence too early, masking the anti-proliferative effect. -

Drug Addition: Prepare a 2X concentration intermediate plate in medium to ensure uniform DMSO concentration across all wells.

-

MDR Reversal Setup: To test reversal, treat resistant cells (e.g., BEL-7402/Adr) with a non-toxic dose of this compound (e.g., 0.5 µM) plus varying doses of Doxorubicin. Compare the IC50 of Doxorubicin with and without this compound.

Part 6: References

-

TargetMol. (2024). This compound Product Description & Biological Activity. Retrieved from [1]

-

Wang, X., et al. (2018).[7] this compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. National Institutes of Health (PMC). Retrieved from [1]

-

Han, Q.B., et al. (2008). Improved high-performance liquid chromatographic method for simultaneous determination of 12 cytotoxic caged xanthones in gamboges. Biomedical Chromatography. Retrieved from

-

ResearchGate. (2022). Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus. Retrieved from

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

- 1. This compound | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:5304-71-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenolic composition, antioxidant, and cytotoxic effects on HeLa and HepG2 cancer cell lines of Mespilus germanica grown in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico and In vitro Study Prediction of the Anti-inflammatory Activities of Identified Bioactive Compounds from Madhuca indica Flower Extract | Texila Journal [texilajournal.com]

Technical Guide: Therapeutic Targeting of Morellic Acid

Executive Summary: The Caged Xanthone Scaffold

Morellic acid (MA) is a bioactive caged xanthone isolated from the resin of Garcinia hanburyi and Garcinia morella.[1] While structurally analogous to the well-characterized gambogic acid (GA), MA possesses a distinct pharmacological profile characterized by a dioxo-monocarboxylic acid motif.

This guide dissects the therapeutic utility of MA, moving beyond general cytotoxicity to identify specific molecular targets. Recent data (2024-2025) has bifurcated its potential into two high-value domains: reversal of multidrug resistance (MDR) in oncology and membrane disruption in vancomycin-resistant enterococci (VRE) .

Key Takeaway for Developers: MA is not merely a cytotoxic agent; it is a Proton Motive Force (PMF) uncoupler in bacteria and a P-glycoprotein (P-gp) modulator in resistant cancer lines.

Chemical Profile & Structure-Activity Relationship (SAR)

Understanding the "cage" is critical for target engagement. The xanthone core provides rigidity, while the prenyl side chains facilitate membrane insertion.

-

Core Scaffold: 4-oxa tricyclic [4.3.1.0^3,7] decane-2-one system.

-

Key Functional Groups:

-

C-30 Carboxyl Group: Essential for solubility and serves as the primary handle for amide derivatization (e.g., compound TH12-10) to improve potency.

-

C-34/39 Allylic System: Critical for Michael addition reactions with biological nucleophiles (e.g., cysteine residues on target proteins).

-

C-8 Hydroxyl: Often modifies potency; esterification can reduce activity, suggesting hydrogen bonding is required for target fit.

-

Primary Therapeutic Targets

Target A: Bacterial Inner Membrane Phospholipids (Anti-VRE)

Mechanism: PMF Uncoupling Unlike traditional antibiotics that target cell wall synthesis (vancomycin) or protein synthesis, MA acts as a membrane-targeting agent specific to Gram-positive resistant strains.

-

Molecular Target: MA binds directly to phosphatidylethanolamine (PE) , phosphatidylglycerol (PG) , and cardiolipin (CL) within the bacterial inner membrane.

-

Mode of Action:

-

Insertion: The hydrophobic prenyl groups insert into the lipid bilayer.

-

Disruption: This binding alters membrane fluidity and disrupts the Proton Motive Force (PMF).

-

Lethality: The collapse of PMF triggers an uncontrolled accumulation of intracellular Reactive Oxygen Species (ROS), leading to bactericidal activity.

-

-

Validation: Transcriptional analysis shows downregulation of fatty acid biosynthesis and glycerophospholipid metabolism genes upon MA treatment.

Target B: P-glycoprotein (MDR1) & NF-κB Signaling (Anticancer)

Mechanism: Allosteric Modulation & Transcriptional Repression In multidrug-resistant (MDR) hepatocellular carcinoma (e.g., BEL-7402/Adr cells), MA (specifically this compound B) functions as a chemosensitizer.

-

Direct Effect: Downregulates the expression of P-glycoprotein (P-gp) , the efflux pump responsible for chemotherapy resistance.

-

Upstream Regulation: MA inhibits the phosphorylation of p38 MAPK , which subsequently suppresses NF-κB nuclear translocation. Since NF-κB is a transcriptional activator of MDR1 (the gene encoding P-gp), MA effectively shuts down the pump at the transcriptional level.

-

Apoptotic Triggers:

-

Upregulation of Apaf-1 .[2]

-

Activation of Caspase-3/9 .

-

Induction of GSDME-mediated pyroptosis (a lytic form of cell death highly immunogenic in tumors).

-

Quantitative Data Summary

The following table summarizes potency data for this compound and its key derivatives against validated targets.

| Compound | Target / Cell Line | Phenotype | Potency (IC50 / MIC) | Reference |

| This compound | VRE (Enterococcus) | Bacterial Cell Death | MIC: 2 - 4 µg/mL | [1] |

| This compound | MRSA (S. aureus) | Bacterial Cell Death | MIC: 2 - 8 µg/mL | [1] |

| This compound B | BEL-7402 (Sensitive) | Cytotoxicity | IC50: 2.84 µM | [2] |

| This compound B | BEL-7402/Adr (Resistant) | MDR Reversal | IC50: 12.90 µM | [2] |

| TH12-10 (Derivative) | HCT-116 (Colon Cancer) | G1/S Cell Cycle Arrest | IC50: 0.83 µM | [3] |

| TH12-10 (Derivative) | SW620 (Metastatic) | G1/S Cell Cycle Arrest | IC50: 0.79 µM | [3] |

> Note: TH12-10 demonstrates superior potency to 5-Fluorouracil (5-Fu) in SW620 cells, highlighting the potential of the MA scaffold when optimized.

Mechanistic Visualization

Diagram 1: Anti-VRE Mechanism (Membrane Disruption)

This pathway illustrates the sequence of events from membrane binding to bacterial death.

Caption: this compound targets VRE by binding inner membrane lipids, collapsing the proton motive force (PMF), and inducing lethal ROS accumulation.[3]

Diagram 2: Anticancer & MDR Reversal Signaling

This pathway details how MA sensitizes drug-resistant cells via the MAPK/NF-κB axis.

Caption: MA reverses drug resistance by inhibiting the p38/NF-κB axis, reducing P-gp expression, and triggering GSDME-mediated pyroptosis.

Experimental Protocols for Validation

To validate these targets in your own pipeline, use the following self-validating workflows.

Protocol A: Bacterial Membrane Permeabilization Assay

Purpose: Confirm MA targets the membrane rather than intracellular enzymes.

-

Preparation: Harvest VRE cells at mid-log phase (

). -

Probes: Use diSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) for membrane potential.

-

Baseline: Incubate cells with diSC3(5) until fluorescence stabilizes (dye enters polarized cells and quenches).

-

Challenge: Add this compound (at 1x, 2x, 4x MIC).

-

Readout: Monitor fluorescence increase using a spectrofluorometer (Ex 622 nm / Em 670 nm).

-

Interpretation: A rapid spike in fluorescence indicates membrane depolarization (dye release), confirming PMF disruption.

-

Control: Use Valinomycin as a positive control for depolarization.

-

Protocol B: MDR Reversal & Target Engagement

Purpose: Quantify P-gp inhibition and NF-κB suppression.

-

Cell Model: Use BEL-7402/Adr (Doxorubicin-resistant) vs. BEL-7402 (Parental).[4]

-

Treatment: Treat cells with MA (0.5 - 2.0 µM) for 24 hours.

-

Rhodamine 123 Efflux Assay (Functional P-gp Test):

-

Load cells with Rhodamine 123 (5 µM) for 30 min.

-

Wash and incubate with MA.

-

Measure intracellular fluorescence via Flow Cytometry.

-

Result: Increased retention of Rhodamine 123 in MA-treated resistant cells confirms P-gp inhibition.

-

-

Western Blotting (Mechanism):

-

Lysate fractions: Cytosolic vs. Nuclear.

-

Blot for: p-p38 , NF-κB p65 (nuclear fraction), and P-gp .

-

Validation: Decrease in nuclear p65 and total P-gp levels correlates with efficacy.

-

References

-

Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane. Journal of Natural Products. (2024). Link

-

This compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. ACS Omega. (2025). Link

-

Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge. Molecules. (2022). Link

-

Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. Drug Delivery. (2023). Link

Sources

- 1. This compound | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

morellic acid extraction and purification protocol

Application Note: Isolation, Purification, and Mechanistic Profiling of Morellic Acid

Executive Summary & Scientific Rationale

This compound (MA) is a highly potent, caged polyprenylated xanthone derived primarily from the resin (gamboge) and stem bark of Garcinia hanburyi and Garcinia morella[1][2]. Characterized by a specialized 4-oxatricyclo[4.3.1.0^{3,7}]dec-2-one scaffold, MA exhibits profound antineoplastic, antiangiogenic, and anti-HIV activities[1][3].

However, the isolation of MA presents significant chromatographic challenges. It naturally co-exists with structurally analogous epimers (e.g., gambogic acid, isogambogic acid) which exhibit nearly identical polarities and molecular weights[2][4]. Traditional silica gel chromatography often results in irreversible adsorption, poor resolution, and low recovery of these caged xanthones.

The Causality of the Protocol: To overcome this, the following protocol utilizes a self-validating, orthogonal purification strategy. We employ ultrasound-assisted extraction (UAE) for deep cellular penetration, followed by liquid-liquid extraction (LLE) to strip away highly polar tannins. The critical separation engine is pH-zone-refining counter-current chromatography (pH-zone-refining CCC)[4]. Because this compound contains a free carboxylic acid group, pH-zone CCC exploits its weakly acidic nature. By adding an acid retainer to the stationary phase and a basic eluter to the mobile phase, the compounds elute as highly concentrated, rectangular bands based on their

Step-by-Step Extraction and Fractionation Protocol

Phase 1: Raw Material Processing and Ultrasound-Assisted Extraction

-

Preparation: Dry the stem bark of G. hanburyi at 45°C for 72 hours. Pulverize the dried material and pass it through a 100-mesh sieve to maximize the surface-area-to-solvent ratio[2].

-

Extraction: Suspend 2.5 kg of the powdered biomass in 3.0 L of HPLC-grade Methanol (MeOH).

-

Sonication: Subject the suspension to ultrasound-assisted extraction (UAE) at room temperature for 60 minutes. Repeat this process three times with fresh solvent to ensure exhaustive extraction of the polyprenylated xanthones[2].

-

Concentration: Pool the methanolic extracts and evaporate under reduced pressure using a rotary evaporator (water bath at 40°C) to yield a dark brown crude residue.

Phase 2: Liquid-Liquid Partitioning (Enrichment)

-

Aqueous Suspension: Suspend the crude methanolic residue in 1.0 L of deionized water.

-

Dichloromethane (DCM) Partitioning: Extract the aqueous suspension with DCM (500 mL × 3). The moderately polar caged xanthones, including this compound, will preferentially partition into the organic DCM layer, leaving highly polar glycosides in the aqueous phase[2].

-

Evaporation: Dry the pooled DCM fractions over anhydrous sodium sulfate (

), filter, and evaporate to dryness to yield the xanthone-enriched DCM extract.

Workflow for the extraction and liquid-liquid partitioning of Garcinia hanburyi biomass.

Advanced Chromatographic Purification (CCC & HPLC)

Phase 3: pH-Zone-Refining Counter-Current Chromatography

-

Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (7:3:8:2, v/v/v/v).

-

Phase Modification: Add 0.1% trifluoroacetic acid (TFA) to the upper organic phase (acting as the stationary retainer). Add 0.03% triethylamine (TEA) to the lower aqueous phase (acting as the mobile eluter)[4].

-